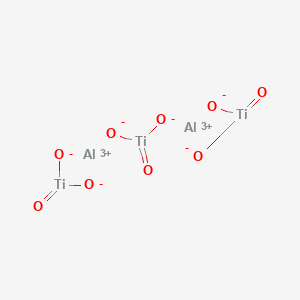

Dialuminum;dioxido(oxo)titanium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dialuminum;dioxido(oxo)titanium, also known as aluminum titanium oxide, is a compound with the chemical formula Al2TiO5. This compound is known for its unique properties, including high thermal stability, low thermal expansion, and excellent resistance to thermal shock. These characteristics make it an important material in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dialuminum;dioxido(oxo)titanium can be synthesized through several methods, including the sol-gel process, chemical vapor deposition (CVD), and hydrothermal methods . The sol-gel process involves the hydrolysis and polycondensation of metal alkoxides, which leads to the formation of a gel that can be dried and calcined to obtain the desired oxide. In the CVD method, gaseous precursors react on a heated substrate to form a thin film of the compound. The hydrothermal method involves the crystallization of the compound from an aqueous solution at high temperatures and pressures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-temperature solid-state reactions. This method typically includes the mixing of aluminum oxide (Al2O3) and titanium dioxide (TiO2) powders, followed by heating at temperatures above 1500°C to form the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Dialuminum;dioxido(oxo)titanium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Involves the reaction with oxygen or other oxidizing agents at high temperatures.

Reduction: Can be achieved using reducing agents such as hydrogen or carbon monoxide.

Substitution: Involves the replacement of one or more atoms in the compound with different atoms or groups, often facilitated by catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxides, while reduction can produce lower oxides or elemental metals .

Wissenschaftliche Forschungsanwendungen

Dialuminum;dioxido(oxo)titanium has a wide range of applications in scientific research and industry . Some of its notable applications include:

Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.

Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioimaging.

Medicine: Explored for its antimicrobial properties and potential use in medical implants.

Industry: Utilized in the production of ceramics, refractories, and coatings due to its thermal stability and resistance to thermal shock.

Wirkmechanismus

The mechanism by which dialuminum;dioxido(oxo)titanium exerts its effects involves the interaction of its surface with various molecules and ions . The compound’s high surface area allows for the adsorption of reactants, which can then undergo chemical transformations. The production of reactive oxygen species (ROS) under certain conditions, such as UV light irradiation, plays a significant role in its antimicrobial and catalytic activities.

Vergleich Mit ähnlichen Verbindungen

Dialuminum;dioxido(oxo)titanium can be compared with other similar compounds, such as titanium dioxide (TiO2) and aluminum oxide (Al2O3) . While TiO2 is widely known for its photocatalytic properties and Al2O3 for its use as an abrasive and refractory material, this compound combines the properties of both, offering unique advantages such as lower thermal expansion and higher thermal stability.

List of Similar Compounds

- Titanium dioxide (TiO2)

- Aluminum oxide (Al2O3)

- Zirconium oxide (ZrO2)

- Silicon carbide (SiC)

These compounds share some properties with this compound but also have distinct characteristics that make them suitable for different applications.

Eigenschaften

IUPAC Name |

dialuminum;dioxido(oxo)titanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.9O.3Ti/q2*+3;;;;6*-1;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHQCHRBFWPIIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[O-][Ti](=O)[O-].[Al+3].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O9Ti3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37220-25-0 |

Source

|

| Record name | Aluminum titanium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-9-yl)acetic acid](/img/structure/B1612208.png)